molecular formula C18H22O2 B14699589 naphthalen-2-yl 2-propylpentanoate CAS No. 22632-67-3

naphthalen-2-yl 2-propylpentanoate

Cat. No.: B14699589
CAS No.: 22632-67-3
M. Wt: 270.4 g/mol
InChI Key: PXPNERUCNUNRQX-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 2-propylpentanoate is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and 2-propylpentanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-2-yl 2-propylpentanoate typically involves the esterification of naphthalen-2-ol with 2-propylpentanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can further improve the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 2-propylpentanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohols.

    Substitution: The aromatic ring of the naphthalene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: The major product is 2-propylpentanoic acid.

    Reduction: The major products are naphthalen-2-yl methanol and 2-propylpentanol.

    Substitution: Depending on the substituent, various substituted naphthalenes can be formed.

Scientific Research Applications

Naphthalen-2-yl 2-propylpentanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of naphthalen-2-yl 2-propylpentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release naphthalen-2-ol and 2-propylpentanoic acid, which can then interact with various biological pathways. The aromatic ring of the naphthalene moiety can also participate in π-π interactions with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yl 2-propylpentanoate: Similar structure but with the ester group attached to the 1-position of naphthalene.

    Naphthalen-2-yl acetate: Similar ester structure but with a shorter acyl chain.

    Naphthalen-2-yl butanoate: Similar ester structure but with a different acyl chain length.

Uniqueness

Naphthalen-2-yl 2-propylpentanoate is unique due to its specific ester linkage and the presence of the 2-propylpentanoic acid moiety. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

22632-67-3

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

naphthalen-2-yl 2-propylpentanoate

InChI

InChI=1S/C18H22O2/c1-3-7-15(8-4-2)18(19)20-17-12-11-14-9-5-6-10-16(14)13-17/h5-6,9-13,15H,3-4,7-8H2,1-2H3

InChI Key

PXPNERUCNUNRQX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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